

N-(Methyl)mercaptoacetamide chemical structure

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Compound of Interest

Compound Name: *N-(Methyl)mercaptoacetamide*

Cat. No.: B1229335

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Technical Guide: N-(Methyl)mercaptoacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Methyl)mercaptoacetamide (CAS No. 20938-74-3) is a versatile chemical reagent primarily utilized for its mild reducing capabilities, particularly in the context of peptide and protein chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols. The information is intended to support researchers in drug development and other scientific fields in the effective application of this compound.

Chemical Structure and Identification

N-(Methyl)mercaptoacetamide, also known as N-methyl-2-sulfanylamide or N-Methylthioglycolamide, is a monocarboxylic acid amide.^{[1][2]} It results from the formal condensation of mercaptoacetic acid and methylamine.^{[1][2][3]}

Canonical SMILES: CNC(=O)CS^[4]

InChI: InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5)

InChIKey: NSJNRJYQQPRCLF-UHFFFAOYSA-N^[4]

Physicochemical and Safety Data

Quantitative data for **N-(Methyl)mercaptoacetamide** are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃ H ₇ NOS	[5]
Molecular Weight	105.16 g/mol	[5]
Appearance	Clear, colorless liquid	[1][3]
Density	1.19 g/mL at 20 °C	[2]
Boiling Point	83-85 °C at 0.3 mmHg	[2]
Solubility in Water	56 g/L at 25 °C	[1]
pKa (predicted)	8.12 ± 0.10	[1][2]
Refractive Index (n ₂₀ /D)	1.523	

Table 2: Safety and Handling Information

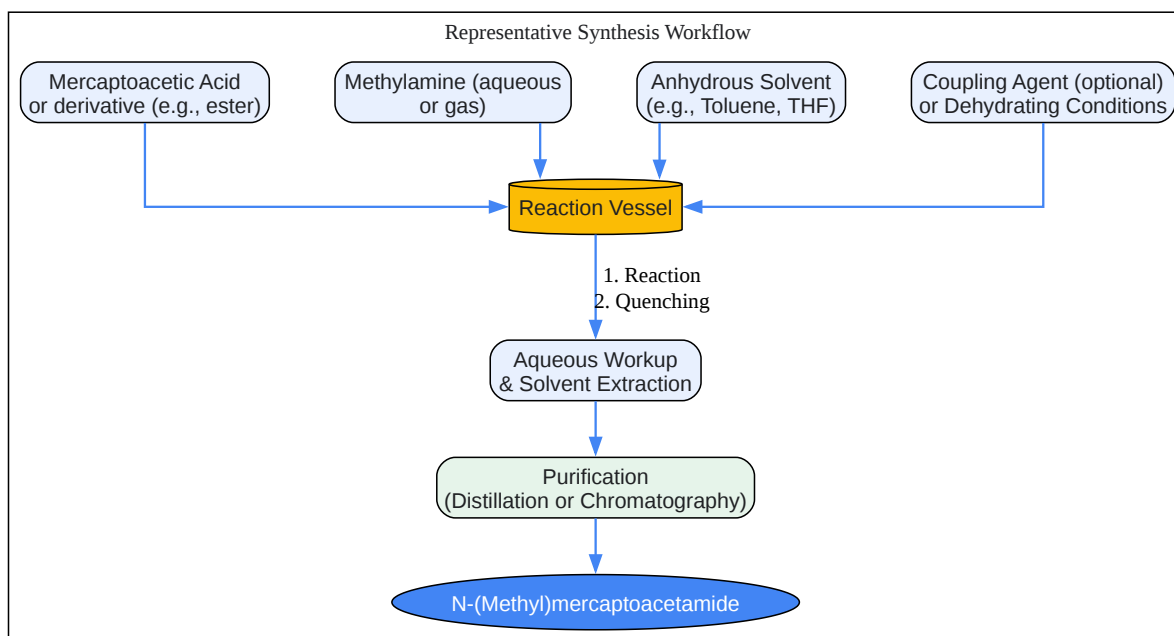
Parameter	Information	Reference
CAS Number	20938-74-3	[3][5]
Hazard Classification	Acute Toxicity, Oral (Category 4)	
GHS Hazard Statement	H302: Harmful if swallowed	
Signal Word	Warning	
Storage Temperature	2-8°C	[1][2]
Personal Protective Equipment	Eyeshields, gloves, suitable respirator	

Spectroscopic Characterization

Experimental spectroscopic data such as ^1H NMR, ^{13}C NMR, and IR spectra for **N-(Methyl)mercaptoacetamide** are not readily available in publicly accessible databases. While predictions for NMR spectra are mentioned in some sources, validated experimental data has not been identified in the surveyed literature.[1][6] Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.

Synthesis Protocol

While specific, detailed laboratory procedures for the synthesis of **N-(Methyl)mercaptoacetamide** are not extensively published, a representative protocol can be adapted from the known chemistry of amide formation and procedures for analogous compounds. The logical workflow involves the amidation of a mercaptoacetic acid derivative with methylamine.



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Caption: Representative workflow for the synthesis of **N-(Methyl)mercaptoacetamide**.

Representative Experimental Protocol (Amidation)

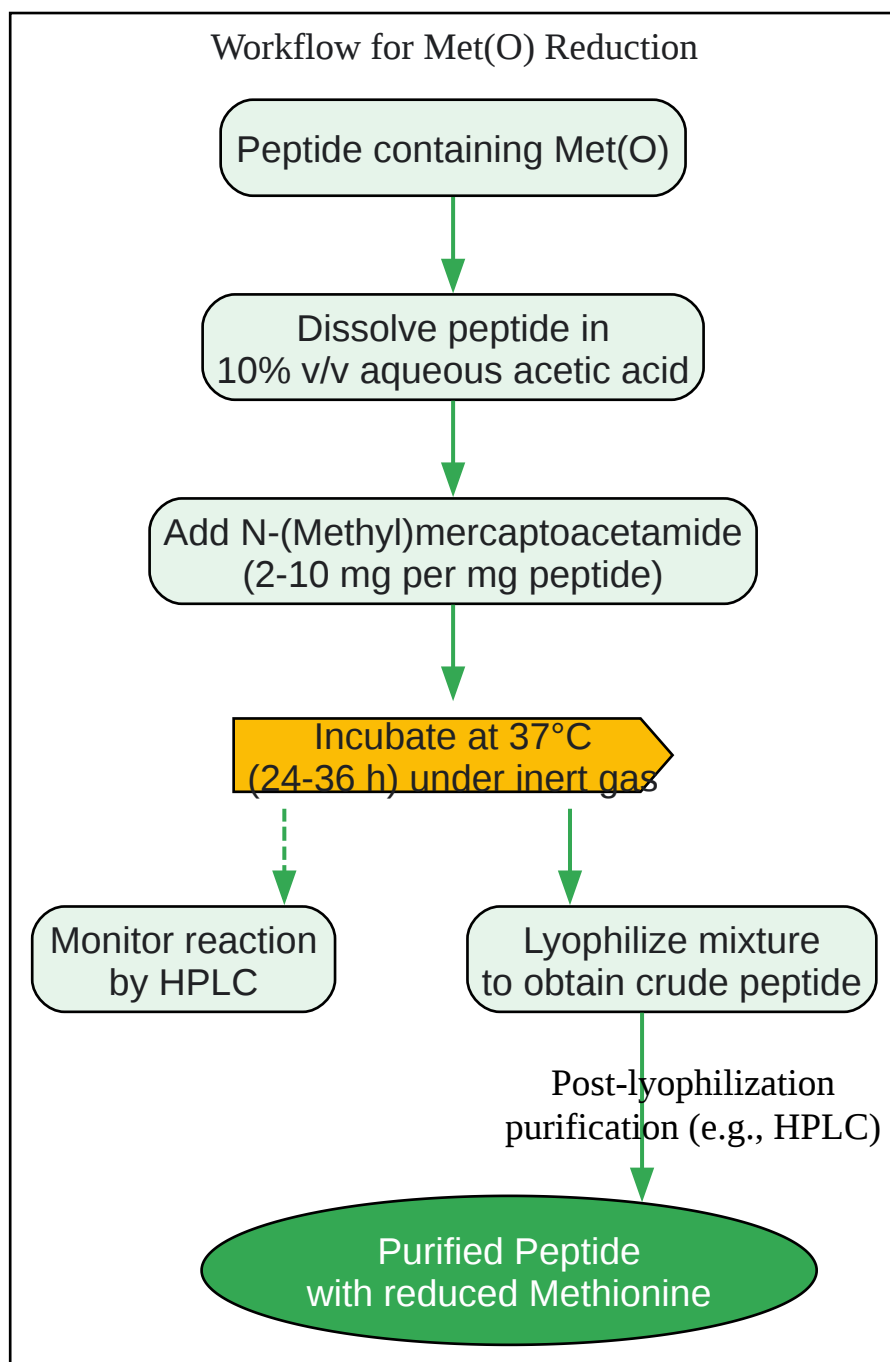
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add mercaptoacetic acid (1.0 eq) dissolved in a suitable anhydrous solvent.
- **Amine Addition:** Cool the solution in an ice bath (0 °C). Slowly add a solution of methylamine (1.1 eq) to the flask.

- **Reaction:** If direct amidation is slow, a coupling agent (e.g., DCC, HBTU) may be required, or the reaction can be driven by azeotropic removal of water using a Dean-Stark apparatus if starting from the free acid.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. If an organic solvent was used, separate the layers. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by vacuum distillation to yield **N-(Methyl)mercaptoacetamide** as a clear, colorless liquid.

Applications and Experimental Protocols

Reduction of Methionine Sulfoxide in Peptides

The primary application of **N-(Methyl)mercaptoacetamide** is as a mild reducing agent to reverse the oxidation of methionine residues to methionine sulfoxide (Met(O)). This oxidation can occur as an undesired side reaction during peptide synthesis and cleavage.



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Caption: Experimental workflow for the reduction of methionine sulfoxide in peptides.

Detailed Experimental Protocol

This protocol is adapted from established methods for post-cleavage reduction of Met(O) in peptides.

- **Peptide Dissolution:** Dissolve the peptide containing methionine sulfoxide in 10% v/v aqueous acetic acid. The volume should be sufficient to fully dissolve the peptide (e.g., 200 μ L to 1000 μ L per mg of peptide).
- **Reagent Addition:** Add **N-(Methyl)mercaptoacetamide** to the peptide solution. A typical ratio is 2-10 mg of the reagent for every 1 mg of peptide.
- **Incubation:** Incubate the solution at 37 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 24 to 36 hours.
- **Monitoring:** The progress of the reduction can be monitored by analytical High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Met(O)-peptide peak and the appearance of the reduced peptide peak.
- **Isolation:** Once the reaction is complete, lyophilize the mixture to remove the solvent and excess reagent, yielding the crude peptide.
- **Purification:** The crude peptide can then be purified using standard techniques, such as preparative HPLC.

Use in Metalloprotein Research

N-(Methyl)mercaptoacetamide has been employed in bioinorganic chemistry to study the structure and interactions of metalloproteins. Specifically, it has been used as a ligand in the generation of model zinc complexes. For instance, it was used to generate complexes with a hydrotris(pyrazolyl)borate zinc hydroxide system, [(TpMe,Ph)ZnOH], to model the binding of various functional groups to the metal center of metalloenzymes. This application helps in elucidating the coordination chemistry of drug candidates or substrates with metalloprotein active sites. A detailed protocol for such specialized studies would be specific to the research question and the particular metalloprotein or model complex being investigated.

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